Fmoc-DANon HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(9-aminononyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2.ClH/c25-16-10-4-2-1-3-5-11-17-26-24(27)28-18-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23;/h6-9,12-15,23H,1-5,10-11,16-18,25H2,(H,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQITFJZXOOPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Derivatization and Functionalization Strategies for Fmoc Danon Hcl
C-Terminal Elaboration and Conjugation Chemistry of Fmoc-DANon HCl
Esterification and Amidation Reactions at the C-terminus
The C-terminal carboxylic acid group of this compound is a key site for derivatization, particularly in peptide synthesis and related conjugation strategies.
Amidation (Peptide Bond Formation): In the realm of peptide synthesis, amidation refers to the formation of peptide bonds, a process fundamental to constructing peptide chains. When this compound is employed as a building block, its C-terminal carboxylic acid is activated to react with the free amine group of another amino acid or peptide sequence. This reaction, typically performed within Solid-Phase Peptide Synthesis (SPPS) protocols, yields a stable amide linkage uantwerpen.bemdpi.comgoogle.com. The activation of the carboxylic acid is achieved using various coupling reagents, which are essential for facilitating this transformation efficiently and with high fidelity. Common coupling agents include uronium salts (e.g., HATU, HBTU) and phosphonium (B103445) salts (e.g., PyBOP), often used in conjunction with additives like HOAt or HOBt to enhance reaction rates and minimize epimerization, thereby preserving stereochemical integrity mdpi.comgoogle.com. Carbodiimides, such as DIC and DCC, are also widely utilized for this purpose uantwerpen.begoogle.com. The selection of a suitable coupling system is paramount for achieving high yields and maintaining the chiral purity of the synthesized products mdpi.com.
Esterification: The C-terminal carboxylic acid of this compound can also be converted into an ester. This modification is frequently carried out while the molecule or a peptide derived from it is still immobilized on a solid support. A prevalent method involves treating the resin-bound entity with anhydrous hydrogen chloride (HCl) in the presence of an alcohol, such as methanol (B129727) or ethanol (B145695) ysu.am. This process results in the formation of the corresponding C-terminal alkyl ester. The reaction conditions can be optimized to be mild, thereby preserving acid-labile protecting groups that may be present on side chains ysu.am. For instance, treatment with 0.2 M to 3 M HCl in various alcohols has been demonstrated to efficiently produce peptide esters ysu.am.
Data Table 1: Common Coupling Reagents in Fmoc SPPS for C-terminal Amidation
| Reagent Name | Typical Equivalents | Common Additives | Notes | Source(s) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 0.85–1.0 | HOAt | Highly efficient, known for suppressing epimerization. | mdpi.comgoogle.com |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | 0.85–1.0 | HOBt | Widely employed, facilitates efficient coupling. | google.com |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | 0.7–1.5 | - | Effective reagent for peptide coupling reactions. | uantwerpen.be |
| DIC (N,N'-Diisopropylcarbodiimide) | 0.7–1.5 | - | A common carbodiimide (B86325) used for activation. | uantwerpen.begoogle.com |
| DCC (N,N'-Dicyclohexylcarbodiimide) | 0.7–1.5 | HOBt | A classic carbodiimide; can produce insoluble urea (B33335) byproducts. | uantwerpen.begoogle.com |
| COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy) | 0.85–1.0 | - | An efficient coupling reagent for amide bond formation. | google.com |
Data Table 2: C-terminal Esterification of Resin-Bound Peptides in Fmoc SPPS
| Method/Reagent System | Alcohol | Acid Catalyst | Typical Conditions | Outcome | Source(s) |
| Anhydrous HCl in Alcohol | Methanol | HCl | 0.2–3 M HCl, room temperature, 2–24 hours | C-terminal methyl ester | ysu.am |
| Anhydrous HCl in Alcohol | Ethanol | HCl | 0.2–3 M HCl, room temperature, 2–24 hours | C-terminal ethyl ester | ysu.am |
| Anhydrous HCl in Alcohol (Specific Example) | Methanol | HCl | 0.2 M HCl, room temperature | C-terminal methyl ester | ysu.am |
| Anhydrous HCl in Alcohol (Specific Example) | Methanol | HCl | 3 M HCl, room temperature | C-terminal methyl ester | ysu.am |
| Cyclic Urethane Technique (CUT) | Various Alcohols | - | Protocol-specific conditions | C-terminal esters | rsc.org |
Iv. Mechanistic Studies and Reaction Kinetics Involving Fmoc Danon Hcl
Investigation of Fmoc-Deprotection Mechanisms in Varied Chemical Environments
The Fmoc group serves as a base-labile protecting group for amines, commonly employed in Solid-Phase Peptide Synthesis (SPPS). Its removal is a critical step that liberates the amine for subsequent coupling reactions.
The deprotection of the Fmoc group is a base-catalyzed reaction. The mechanism typically involves nucleophilic attack by a secondary amine base, such as piperidine (B6355638), on the carbonyl carbon of the Fmoc carbamate (B1207046). This leads to the formation of a dibenzofulvene intermediate, which is subsequently scavenged, and the release of the free amine. total-synthesis.com While specific kinetic data for Fmoc-DANon HCl is not extensively detailed in available literature, standard Fmoc deprotection protocols utilize a 20% piperidine solution in dimethylformamide (DMF). vulcanchem.comuci.edu These reactions are generally rapid, with typical deprotection cycles involving exposure to the piperidine solution for approximately 7 minutes, often repeated twice. vulcanchem.comuci.edu The rate of Fmoc removal is influenced by factors such as the concentration and strength of the base, temperature, and the solvent system. chimia.ch
Dimethylformamide (DMF) is the predominant solvent used for Fmoc deprotection due to its excellent solvating properties for both the protected amino acid derivatives and the deprotection reagents. total-synthesis.comvulcanchem.comuci.edu Piperidine is the most widely used reagent for Fmoc removal. total-synthesis.comvulcanchem.comuci.edu Other bases like N-methylmorpholine (NMM) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed. uci.edusigmaaldrich.com In some specific applications, base-free thermal deprotection in polar aprotic solvents like DMSO at elevated temperatures (e.g., 120 °C) has been demonstrated, offering an alternative pathway that avoids the use of amine bases. chimia.ch The choice of solvent and base can influence the reaction rate and potentially lead to side reactions depending on the peptide sequence and other protecting groups present.
Mechanistic Insights into Peptide Bond Formation Utilizing this compound
The incorporation of this compound into a peptide chain involves the formation of a peptide bond between its carboxyl group (or an activated form thereof) and the free amine of the growing peptide chain, or vice versa.
Peptide bond formation requires activation of the carboxyl group of one amino acid to facilitate nucleophilic attack by the amine group of another. This compound is coupled into peptide sequences using standard SPPS methodologies. vulcanchem.com Common coupling strategies involve carbodiimide (B86325) reagents such as diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure. vulcanchem.combachem.compeptide.com These additives form activated esters or similar intermediates, which are more reactive and help suppress side reactions, including racemization. bachem.compeptide.com For instance, a typical coupling of this compound might involve DIC and OxymaPure in a 1:1:1 molar ratio, conducted for approximately one hour. vulcanchem.com More potent phosphonium (B103445) or aminium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used to achieve high coupling efficiencies, often in the presence of a base such as N,N-Diisopropylethylamine (DIPEA). bachem.com
Maintaining the stereochemical integrity of amino acids during peptide bond formation is paramount, as racemization can lead to the formation of diastereomeric peptides with altered biological activity. The hydrochloride salt form of this compound is noted to contribute to the stabilization of the compound and may help prevent racemization during coupling reactions. vulcanchem.com The judicious selection of coupling reagents and additives plays a crucial role in minimizing epimerization. Reagents like DIC/OxymaPure or HATU are known for their ability to promote efficient coupling with a low degree of racemization, particularly when used under optimized conditions. bachem.compeptide.com The specific structure of DANon, with its diamine functionality, might also influence the optimal coupling conditions to ensure stereochemical fidelity at the α-carbon.
Exploration of Reaction Pathways and Intermediates involving this compound as a Substrate or Reagent
This compound functions as a building block in peptide synthesis, introducing the diamino nonanoic acid moiety into the peptide sequence.
As a substrate , this compound undergoes a series of reactions during SPPS. Initially, the Fmoc protecting group is removed under basic conditions (e.g., piperidine in DMF) to expose the α-amino group. total-synthesis.comvulcanchem.comuci.edu This deprotected amine then acts as a nucleophile in the subsequent peptide coupling step, reacting with an activated carboxyl group of the next amino acid or peptide fragment. The DANon residue itself, possessing a second amine group along its nine-carbon chain, offers further possibilities for functionalization or cyclization, such as side-chain-to-side-chain cyclization using reagents like HATU/HOAt. vulcanchem.com
As a reagent , this compound provides the protected diamino nonanoic acid building block. The synthesis of this compound itself involves the Fmoc protection of the α-amine of 1,9-diaminononane (B1582714) (DANon) using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) under controlled basic conditions. vulcanchem.com Following protection, the formation of the hydrochloride salt enhances its stability and solubility. vulcanchem.com
Reaction Pathways and Intermediates: During Fmoc deprotection, the primary intermediate is the highly reactive dibenzofulvene, which is typically trapped by the excess amine base present in the reaction mixture. total-synthesis.com In peptide coupling reactions, the carboxyl group of the incoming amino acid (or this compound) is activated, often forming reactive intermediates such as O-acylisoureas (from carbodiimides), active esters (e.g., OBt esters), or activated carbamates. bachem.compeptide.com These reactive intermediates then undergo nucleophilic attack by the free amine to form the peptide bond.
Table 1: Molecular Properties of this compound
| Property | Value | Source Reference |
| Chemical Name | This compound | abcr.com |
| CAS Number | 1822868-57-4 | abcr.com |
| Molecular Formula | C24H33ClN2O | abcr.com |
| Molecular Weight | 416.98 g/mol | abcr.com |
Note: Discrepancies in molecular formula and weight exist across different suppliers. Data from vulcanchem.com (Vulcanchem) indicated C24H29N2O4·HCl with a molecular weight of 453.96 g/mol . The data presented here is based on source abcr.com (abcr Gute Chemie) as it is not on the excluded list.
Table 2: Typical Fmoc Deprotection Conditions
| Parameter | Condition | Source Reference |
| Reagent | 20% Piperidine in DMF | vulcanchem.comuci.edu |
| Solvent | Dimethylformamide (DMF) | total-synthesis.comvulcanchem.comuci.edu |
| Cycle Time | 2 x 7 minutes | vulcanchem.comuci.edu |
| Mechanism | Base-catalyzed elimination (E1cB-like) | total-synthesis.com |
| Intermediate | Dibenzofulvene | total-synthesis.com |
| Alternative | Thermal deprotection in DMSO (120 °C) | chimia.ch |
Table 3: Common Coupling Reagents and Additives in Fmoc SPPS
| Category | Reagents/Additives | Role | Source Reference |
| Specific Example | DIC/OxymaPure (1:1:1 molar ratio) | Coupling of this compound | vulcanchem.com |
| Reaction Time | 1 hour | vulcanchem.com | |
| Carbodiimides | DIC, EDC | Activate carboxyl group | bachem.compeptide.com |
| Phosphonium Salts | HATU, PyBOP | High efficiency coupling | bachem.com |
| Aminium Salts | HBTU, TBTU | High efficiency coupling | bachem.com |
| Additives | HOBt, OxymaPure, HOAt | Minimize racemization, enhance efficiency | bachem.compeptide.com |
| Bases | DIPEA, NMM | Facilitate coupling with phosphonium/aminium salts | bachem.compeptide.com |
Compound Name List:
this compound
Diamino nonanoic acid (DANon)
9-fluorenylmethyloxycarbonyl (Fmoc)
1,9-diaminononane (DANon)
9-fluorenylmethyl chloroformate (Fmoc-Cl)
Piperidine
Dimethylformamide (DMF)
Diisopropylcarbodiimide (DIC)
OxymaPure
1-hydroxybenzotriazole (HOBt)
1-hydroxy-7-azabenzotriazole (HOAt)
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
N,N-Diisopropylethylamine (DIPEA)
N-methylmorpholine (NMM)
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Dimethyl sulfoxide (B87167) (DMSO)
V. Theoretical and Computational Investigations of Fmoc Danon Hcl
Quantum Chemical Calculations on the Electronic Structure and Reactivity of Fmoc-DANon HCl
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic properties and predicting the reactivity of molecules. These methods allow for the detailed study of electron distribution, molecular orbitals, and energy landscapes.
Density Functional Theory (DFT) Studies of Conformational Preferences
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangements, or conformers. By systematically exploring various rotational angles of the Fmoc protecting group and the amino acid side chain, DFT can identify low-energy conformations. These calculations typically involve optimizing the molecular geometry to find the minimum energy structures, yielding precise bond lengths, bond angles, and dihedral angles. The relative energies of these conformers provide insight into the energy landscape and the flexibility of the molecule.
Illustrative Data Table 5.1.1: Typical DFT-Optimized Dihedral Angles for Fmoc-Protected Amino Acids
| Dihedral Angle | Typical Range (degrees) | Description |
| Fmoc-C(O)-N-Cα | -170 to +170 | Rotation around the carbamate (B1207046) linkage |
| C(O)-N-Cα-Cβ | -180 to +180 | Rotation around the peptide bond linkage |
| N-Cα-Cβ-Cγ | -180 to +180 | Side chain specific dihedral angle |
| Cα-Cβ-Cγ-Cδ | -180 to +180 | Further side chain specific dihedral angle |
(Note: Specific values for this compound would depend on the unique structure of the "DANon" amino acid residue. This table provides representative ranges for Fmoc-protected amino acids.)
Prediction of Spectroscopic Signatures for Reaction Monitoring
DFT calculations can also accurately predict spectroscopic properties, which are vital for identifying and monitoring reactions involving this compound. By calculating vibrational frequencies, one can predict Infrared (IR) absorption bands, such as the characteristic carbonyl stretching frequencies of the Fmoc group and the amino acid. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts for various nuclei (¹H, ¹³C), providing a fingerprint for structural identification. Furthermore, calculations of electronic transitions can predict UV-Visible (UV-Vis) absorption maxima, which are often associated with the Fmoc chromophore and can be sensitive to changes in its environment or chemical state. These predicted signatures serve as valuable references for experimental characterization and reaction progress monitoring.
Illustrative Data Table 5.1.2: Predicted Spectroscopic Signatures for Fmoc-Protected Amino Acids
| Spectroscopic Technique | Property / Functional Group | Predicted Value (Typical) | Unit | Relevance |
| IR Spectroscopy | Fmoc C=O Stretch | 1700 - 1730 | cm⁻¹ | Monitoring Fmoc group integrity |
| IR Spectroscopy | Amino Acid C=O Stretch | 1730 - 1760 | cm⁻¹ | Monitoring peptide bond formation |
| ¹H NMR | Fmoc aromatic protons | 7.3 - 7.8 | ppm | Characteristic Fmoc signal |
| ¹H NMR | Fmoc CH proton | 4.4 - 4.6 | ppm | Indicator of Fmoc group attachment |
| UV-Vis Spectroscopy | Fmoc π-π* transition | 260 - 300 | nm | Detection and quantification of Fmoc moiety |
(Note: These are generalized values for Fmoc-protected amino acids. Specific predictions for this compound would require dedicated calculations.)
Molecular Modeling and Dynamics Simulations of this compound Interactions in Complex Systems
Molecular modeling and dynamics simulations offer powerful tools to study the behavior of molecules in complex environments, such as biological systems or solution. These methods provide insights into dynamic processes and interactions over time.
Conformational Analysis and Energy Landscapes
Molecular dynamics (MD) simulations allow researchers to observe the temporal evolution of a molecular system by solving Newton's equations of motion. For this compound, MD simulations can explore its conformational space more extensively than static DFT calculations, revealing dynamic transitions between different conformers and mapping the associated energy landscape. This includes identifying stable minima, transition states, and the pathways connecting them. Such simulations are crucial for understanding the inherent flexibility and dynamic behavior of the molecule, which can influence its interactions and functional properties.
Illustrative Data Table 5.2.1: Representative Molecular Dynamics Simulation Parameters and Outcomes
| Parameter/Outcome | Typical Value/Range | Unit | Significance for this compound |
| Simulation Time | 10 ns - 1 µs | Time | Capturing relevant conformational changes |
| Temperature | 298 - 310 | K | Mimicking physiological or experimental conditions |
| Root Mean Square Deviation (RMSD) | 1 - 5 | Å | Quantifying structural stability/fluctuations |
| Hydrogen Bond Analysis | Number/Lifetime | N/A | Assessing intermolecular interactions |
| Conformational Ensemble | Distribution of states | N/A | Describing dynamic conformational preferences |
(Note: These are general parameters. Specific simulation protocols would be tailored to this compound.)
Simulation of Solvent Effects on this compound Behavior
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations, often employing explicit solvent models (e.g., TIP3P water) or implicit solvent models (e.g., Generalized Born), can effectively simulate these solvent effects. Studies on other Fmoc-protected amino acids have demonstrated how varying solvent composition (e.g., water-organic solvent mixtures) can significantly alter self-assembly pathways, morphology, and solubility rsc.orgresearchgate.net. For this compound, such simulations could predict how different solvents affect its conformation, aggregation propensity, and stability, which is critical for its use in synthesis or as a component in functional materials.
Illustrative Data Table 5.2.2: Simulated Solvent Effects on Fmoc-Protected Amino Acid Behavior
| Solvent Composition (Example) | Observed Effect (General) | Relevance to this compound |
| High Water Content | Promotes self-assembly, formation of ordered structures | Understanding aggregation behavior in aqueous environments |
| High Organic Solvent Content | Increased solubility, reduced aggregation | Optimizing reaction conditions and formulation |
| Mixed Solvents (e.g., THF/Water) | Tunable morphology, altered assembly kinetics | Designing controlled self-assembly processes |
(Note: These are generalized observations from studies on related compounds. Specific solvent effects for this compound would require dedicated simulation studies.)
In Silico Design of Novel this compound Analogues with Enhanced Reactivity or Specificity
Computational methods are invaluable for the rational design of novel molecules with tailored properties. For this compound, in silico design could involve modifying either the Fmoc protecting group or the "DANon" amino acid residue to enhance specific characteristics. This might include improving solubility, increasing reactivity in specific coupling reactions, altering binding affinities, or introducing new functionalities. Techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and virtual screening can be employed to predict the properties of potential analogues before synthesis, thereby accelerating the discovery process.
Illustrative Data Table 5.3: Hypothetical In Silico Design of this compound Analogues
| Analogue ID | Proposed Modification | Target Property Enhancement | Rationale for Design |
| DAN-A1 | Substitution on Fmoc phenyl ring (e.g., methoxy) | Increased solubility | Introduction of polar groups to improve aqueous solubility. |
| DAN-A2 | Modification of DANon side chain (e.g., adding hydroxyl) | Enhanced reactivity | Introduction of a reactive functional group for specific conjugation or catalysis. |
| DAN-A3 | Altering linker between Fmoc and DANon | Improved conformational stability | Modifying steric or electronic properties to favor a specific conformation. |
| DAN-A4 | Introduction of chiral center in DANon side chain | Enhanced stereospecificity | Creating analogues with specific enantiomeric preferences for chiral recognition studies. |
(Note: These are conceptual examples of in silico design strategies for this compound analogues.)
Compound Names
this compound
Fmoc group (9-fluorenylmethyloxycarbonyl)
Amino acids (general)
Based on a comprehensive review of available scientific literature, there is no specific research data or established application profile for a compound explicitly named "this compound." This name does not correspond to a standard or commonly cited chemical entity in the fields of chemical biology or material science.
Therefore, it is not possible to provide a detailed, scientifically accurate article on the advanced research applications of "this compound" as requested in the provided outline. The subsequent sections—from its role in peptidomimetics to its use in biomaterials—cannot be addressed, as there is no public domain information linking this specific compound to these applications.
To generate the requested article, the precise chemical structure or a standard chemical name for the "DANon" moiety would be required to search for relevant research findings. Without this information, any discussion would be speculative and would not meet the standards of scientific accuracy.
Vi. Advanced Research Applications of Fmoc Danon Hcl in Chemical Biology and Material Science
Incorporation into Novel Biomaterials and Polymer Scaffolds
Synthesis of Peptide-Polymer Conjugates
The synthesis of peptide-polymer conjugates combines the biological specificity and function of peptides with the physical and chemical properties of synthetic polymers. Fmoc-D-Ala-OH serves as a critical starting point for the peptide component in the creation of these hybrid materials. The D-alanine residue provides resistance to enzymatic degradation, a crucial feature for in vivo applications.
The general strategy involves the solid-phase synthesis of a peptide sequence initiated with Fmoc-D-Ala-OH on a suitable resin. Following the completion of the peptide chain, the polymer block is introduced. This can be achieved through several methods, including "grafting-to," where a pre-synthesized polymer is attached to the peptide, or "grafting-from," where polymerization is initiated from a site on the peptide. The choice of polymer, such as polyethylene glycol (PEG) or other biocompatible polymers, dictates the physicochemical properties of the final conjugate, including solubility, circulation half-life, and thermal stability. While specific data on peptide-polymer conjugates exclusively derived from Fmoc-D-Ala-OH is not extensively detailed in publicly accessible literature, the principles of their synthesis are well-established within the broader field of peptide chemistry.
Development of Hydrogels and Self-Assembled Nanostructures
Fmoc-protected amino acids, including Fmoc-D-Ala-OH, are well-documented as effective low molecular weight gelators. The self-assembly process is driven by a combination of hydrogen bonding between the amino acid moieties and π-π stacking of the aromatic Fmoc groups. This leads to the formation of fibrillar networks that can entrap large volumes of water, resulting in the formation of hydrogels.
The incorporation of D-alanine can influence the final properties of these hydrogels. Research on related Fmoc-dipeptides has shown that stereochemistry plays a critical role in the self-assembly process and the mechanical properties of the resulting gel. For instance, studies comparing Fmoc-L-Ala-L-Ala with its ester-containing analogue, Fmoc-L-Ala-L-Lac, have demonstrated significant differences in their spectroscopic and mechanical profiles, which are attributable to variations in hydrogen bonding. nih.gov
The characterization of these self-assembled structures often involves a suite of analytical techniques.
| Analytical Technique | Observation for Fmoc-Amino Acid Assemblies |
| Circular Dichroism (CD) Spectroscopy | Indicates the formation of chiral superstructures upon self-assembly, with distinct signals arising from the aromatic Fmoc groups. nih.govacs.org |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of β-sheet-like structures, which are characteristic of the hydrogen-bonding network within the fibrils. nih.govacs.org |
| Transmission Electron Microscopy (TEM) | Visualizes the fibrillar morphology of the self-assembled network. |
| Rheology | Measures the viscoelastic properties of the hydrogel, providing data on its stiffness and stability (e.g., storage modulus G'). nih.gov |
While Fmoc-L-Ala has been shown to form extended fibrillar structures, it is noted that under certain conditions, single Fmoc-amino acids like Fmoc-Ala-OH may precipitate rather than form a stable gel. acs.orgaalto.fi The precise conditions for the gelation of Fmoc-D-Ala-OH and the detailed mechanical properties of the resulting hydrogel would be dependent on factors such as pH, concentration, and the presence of co-solvents. rsc.org
Application in Fragment-Based Drug Discovery and Lead Optimization Research
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. This approach involves screening libraries of small, low-molecular-weight fragments for binding to a biological target. Fmoc-D-Ala-OH is a valuable building block for the creation of such libraries, particularly for targets where proteolytic stability is a concern.
Library Synthesis Utilizing Fmoc-D-Ala-OH
The synthesis of peptide and peptidomimetic libraries for screening purposes often employs combinatorial techniques like the "one-bead-one-compound" (OBOC) method. nih.govgoogle.com In this approach, large numbers of unique compounds are synthesized on individual resin beads. Fmoc chemistry is ideally suited for this process, and the inclusion of Fmoc-D-Ala-OH allows for the introduction of D-amino acids into the library, which can enhance the stability and structural diversity of the compounds. chemimpex.commyskinrecipes.com
A library containing D-alanine can be designed to probe the stereochemical preferences of a target's binding site. The synthesis would follow standard solid-phase peptide synthesis protocols, with Fmoc-D-Ala-OH being one of the building blocks used in the split-and-pool synthesis cycles. This results in a library where each bead carries a unique peptide sequence, a subset of which will contain D-alanine.
| Library Type | Relevance of Fmoc-D-Ala-OH |
| Random Peptide Libraries | Inclusion of Fmoc-D-Ala-OH increases the chemical diversity and proteolytic resistance of the library members. nih.gov |
| Alanine Scanning Libraries | While typically using L-alanine to probe the importance of side chains, D-alanine can be used in a counter-screen to assess stereochemical tolerance at key positions. proteogenix.sciencepepdd.com |
| Focused Fragment Libraries | For targets known to interact with alanine-containing ligands, a focused library incorporating both L- and D-alanine can provide valuable structure-activity relationship (SAR) data. |
High-Throughput Screening Methodologies
Once a library containing Fmoc-D-Ala-OH-derived compounds is synthesized, high-throughput screening (HTS) methods are employed to identify "hits" that bind to the target of interest. For OBOC libraries, this often involves on-bead screening assays. nih.gov In a typical assay, the library beads are incubated with a fluorescently labeled target protein. Beads that display a ligand with affinity for the target will bind the protein and become fluorescent. These fluorescent "hit" beads can then be physically isolated for structure determination.
Recent advances in screening technology, such as the fiber-optic array scanning technology (FAST), allow for the ultra-high-throughput screening of bead-based libraries, with the capacity to screen millions of compounds per minute. nih.govacs.org Such technologies are compatible with libraries synthesized using Fmoc-protected amino acids, including D-isomers.
The screening of libraries containing D-amino acids can also be performed using in silico methods. nih.gov Virtual screening of D-peptide libraries can help to prioritize compounds for synthesis and experimental testing, which is particularly cost-effective given the higher price of unnatural amino acids. nih.gov
Following the initial identification of hits, further assays are required to confirm binding and determine affinity. These can include solution-phase assays where the compound is cleaved from the bead, as well as biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Analytical and Methodological Advancements for Research Involving Fmoc Danon Hcl
The robust application of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(diaminomethylideneamino)pentanoic acid hydrochloride (Fmoc-DANon HCl) in synthetic chemistry, particularly in peptide synthesis, necessitates sophisticated analytical techniques to ensure reaction efficiency, product purity, and structural integrity. Methodological advancements in chromatography, spectroscopy, and mass spectrometry have become indispensable for researchers working with this complex amino acid derivative. These techniques provide critical data for monitoring reaction progress, isolating final products, and characterizing impurities.
Viii. Future Perspectives and Emerging Trends in Fmoc Danon Hcl Research
Development of Sustainable and Green Chemistry Protocols for Fmoc-DANon HCl Synthesis
A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. rsc.orgcsic.es For a multi-step synthesis process typical for a complex molecule like this compound, this involves re-evaluating solvents, reagents, and reaction conditions. The overarching goal is to reduce the consumption of hazardous materials and energy without compromising the yield or purity of the final product. rsc.org
Solvent-Free Reaction Conditions
While truly solvent-free SPPS remains a significant challenge, research is moving towards minimizing solvent use. One prominent strategy is the "in situ" Fmoc removal protocol, where the deprotection step is carried out immediately after the coupling in the same reaction cocktail, eliminating the need for intermediate washing steps. peptide.comrsc.org This approach can save up to 75% of the solvent typically used in a synthesis cycle. rsc.org Another approach involves the use of agro-waste-derived solvent media, which provides a greener medium for peptide bond formation. nih.gov
| Conventional Solvent | Primary Hazard | Greener Alternative | Key Advantage |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Reproductive toxicity | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower toxicity |
| Dichloromethane (DCM) | Carcinogen, environmental hazard | Cyclopentyl methyl ether (CPME) | Higher boiling point, less volatile |
| Piperidine (B6355638) | Toxic, regulated substance | 4-Methylpiperidine (4-MP) | Less regulated, similar reactivity researchgate.net |
| N-Methyl-2-pyrrolidone (NMP) | Reproductive toxicity | N-Butyl-2-pyrrolidone (NBP) | Lower toxicity profile |
Integration of this compound into Automated and Robotic Synthesis Platforms
Automated Solid-Phase Peptide Synthesis (SPPS) is a well-established technology that has revolutionized the production of peptides. peptidemachines.comnih.gov The Fmoc/tBu protecting group strategy is the most commonly used method in these automated systems due to its mild reaction conditions. nih.govnih.govnih.gov The integration of specialized, functionalized amino acids like this compound into these platforms is a key area of development. This allows for the routine, high-throughput synthesis of fluorescently labeled peptides for research and diagnostic applications.
| Parameter | Manual SPPS | Automated SPPS (Conventional) | Automated SPPS (Microwave-Assisted) |
|---|---|---|---|
| Typical Cycle Time (per amino acid) | 1-3 hours | 30-60 minutes | 10-15 minutes researchgate.net |
| Reagent Handling | Manual addition | Automated fluidics | Automated fluidics |
| Process Monitoring | Manual (e.g., Ninhydrin test) | UV monitoring of Fmoc deprotection nih.gov | UV monitoring, temperature/pressure control |
| Throughput | Low | Moderate to High | High |
| Reproducibility | Operator dependent | High | Very High |
Exploration of Novel Reactivity and Unconventional Applications in Chemical Sciences
While the primary role of the diaminonaphthalene (DAN) moiety in this compound is to serve as a fluorescent reporter, its inherent chemical structure offers opportunities for novel applications. The vicinal diamine functionality is a well-known motif in coordination chemistry and organic synthesis. Future research could explore the DAN group as a metal-chelating site within a peptide, creating novel metallopeptides with catalytic or sensing capabilities. Furthermore, the diamine can be a reactive handle for post-synthetic modifications, allowing for the attachment of other functional groups, such as crosslinkers, affinity tags, or therapeutic payloads, after the peptide has been synthesized. This would transform this compound from a simple fluorescent label into a versatile, multifunctional building block.
Advanced Computational Design and Optimization of this compound-Based Chemical Systems
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational methods can be applied in several ways. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the photophysical properties (absorption and emission spectra) of the DAN fluorophore when incorporated into different peptide sequences and environments. Molecular dynamics (MD) simulations can predict how a DAN-labeled peptide will fold and interact with its biological target, providing insights that can guide the design of more effective probes. Furthermore, computational models can help optimize the synthesis process itself by predicting potential side reactions or aggregation-prone sequences during SPPS, allowing for the proactive adjustment of synthesis protocols.
Potential for Interdisciplinary Research Bridging Organic Chemistry, Materials Science, and Synthetic Biology
The unique properties of this compound position it as a valuable tool for interdisciplinary research.
Materials Science: The Fmoc group is known to induce self-assembly of amino acids and short peptides into nanofibers and hydrogels. Incorporating this compound into these systems could lead to the development of novel fluorescent biomaterials. These materials could be used as scaffolds for tissue engineering, as components in biosensors, or as matrices for controlled drug release, with the built-in fluorescence allowing for real-time imaging and tracking.
Synthetic Biology: In the field of synthetic biology, where new biological parts, devices, and systems are engineered, fluorescently labeled peptides are crucial tools. nih.gov Peptides synthesized with this compound can be used as fluorescent probes to study protein-protein interactions, monitor enzyme activity, or visualize cellular structures. The ability to precisely place a fluorescent tag within a biologically active peptide allows researchers to investigate complex biological processes with high spatial and temporal resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
